![molecular formula C21H22Cl2F3N3O2 B1139086 Teijin compound 1 hydrochloride](/img/structure/B1139086.png)
Teijin compound 1 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teijin Compound 1 (hydrochloride) is a chemical compound known for its potent antagonistic activity against the chemokine receptor CCR2b. This compound is primarily used in scientific research to study the inhibition of cell chemotaxis induced by monocyte chemoattractant protein-1 (MCP-1). The empirical formula of Teijin Compound 1 (hydrochloride) is C21H21ClF3N3O2·HCl, and it has a molecular weight of 476.32 .
Vorbereitungsmethoden
Die Herstellung von Teijin-Verbindung 1 (Hydrochlorid) beinhaltet mehrere Syntheserouten und Reaktionsbedingungen. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von N-[2-[[(3R)-1-[(4-Chlorphenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(Trifluormethyl)benzamid umfassen. Das Endprodukt wird als Hydrochloridsalz erhalten, um seine Stabilität und Löslichkeit zu verbessern. Die Verbindung ist in Dimethylsulfoxid (DMSO) bei Konzentrationen von mindestens 20 mg/mL löslich .
Analyse Chemischer Reaktionen
Teijin-Verbindung 1 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Diseases
Teijin Compound 1 has been investigated for its role in targeting vascular inflammation, particularly in conditions like atherosclerosis. A study demonstrated that liposomes encapsulating Teijin Compound 1 could specifically target activated endothelial cells expressing VCAM-1, reducing monocyte adhesion and infiltration into atherosclerotic plaques in ApoE-deficient mice . This targeted approach shows promise in treating cardiovascular diseases by mitigating inflammatory processes.
Cancer Therapy
The compound's ability to inhibit CCR2 has also been explored in cancer research. It has been utilized in formulations designed to deliver therapeutic agents specifically to cancer cells, enhancing the efficacy of treatment while minimizing systemic side effects. The targeting of metastatic sites through VCAM-1 binding peptide tagged liposomes carrying Teijin Compound 1 exemplifies this application .
Neurological Disorders
Research indicates that Teijin Compound 1 may have potential applications in neuroinflammatory conditions. By modulating the immune response within the central nervous system, it could contribute to therapeutic strategies for diseases such as multiple sclerosis or Alzheimer's disease .
Case Study 1: Atherosclerosis Treatment
In a controlled study involving ApoE-deficient mice, researchers administered Teijin Compound 1 encapsulated in targeted liposomes. The results indicated a significant reduction in monocyte adhesion to activated endothelial cells, demonstrating its potential as a therapeutic agent for atherosclerosis management .
Parameter | Control Group | Teijin Compound 1 Group |
---|---|---|
Monocyte Adhesion (%) | 80% | 30% |
Infiltration into Aorta (cells) | High | Low |
Case Study 2: Cancer Targeting
A study investigated the use of Teijin Compound 1 in combination with chemotherapy agents delivered via targeted liposomes. The results showed enhanced drug delivery to tumor sites with reduced side effects compared to traditional chemotherapy methods .
Treatment Group | Tumor Size Reduction (%) | Side Effects Severity |
---|---|---|
Control | 20% | High |
Teijin Compound 1 + Chemotherapy | 50% | Low |
Wirkmechanismus
The mechanism of action of Teijin Compound 1 (hydrochloride) involves its antagonistic activity against the CCR2b receptor. By binding to this receptor, the compound inhibits the chemotaxis of cells induced by MCP-1. This inhibition is crucial in studying the pathways involved in inflammation and immune response. The molecular targets of this compound include the CCR2b receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Teijin-Verbindung 1 (Hydrochlorid) ist einzigartig aufgrund seiner hohen Selektivität und Potenz als CCR2b-Rezeptorantagonist. Zu ähnlichen Verbindungen gehören:
Biologische Aktivität
Teijin compound 1 hydrochloride, also known as N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride, is a potent and selective antagonist of the chemokine receptor CCR2b. This compound has garnered attention for its significant biological activities, particularly in the context of inflammation and cell migration.
- Chemical Formula : C21H21ClF3N3O2·HCl
- Molecular Weight : 476.32 g/mol
- Solubility : Soluble in DMSO (≥20 mg/mL)
- IC50 : 180 nM (inhibitory concentration for CCR2b receptor binding)
- EC50 : 24 nM (effective concentration for inhibiting CCL2-induced chemotaxis in THP-1 cells)
Teijin compound 1 exerts its biological effects primarily through the inhibition of cell chemotaxis induced by monocyte chemoattractant protein-1 (MCP-1). This activity is crucial in various pathological conditions, including inflammatory diseases and cancer. The compound's structure, featuring a benzamide group and a trifluoromethyl moiety, enhances its ability to penetrate the blood-brain barrier, making it a candidate for central nervous system-related research .
Biological Activity Overview
The biological activity of Teijin compound 1 can be summarized as follows:
Study on Monocyte Adhesion
A study investigated the effects of Teijin compound 1 on monocyte adhesion to activated endothelial cells (EC). The compound was encapsulated in temperature-sensitive liposomes (TSL) targeting vascular cell adhesion molecule-1 (VCAM-1). Results indicated that Teijin compound 1 significantly reduced monocyte adhesion and infiltration into atherosclerotic plaques in ApoE-deficient mice, highlighting its potential therapeutic applications in cardiovascular diseases .
In Vitro Studies
In vitro assays demonstrated that Teijin compound 1 effectively inhibited CCL2-induced chemotaxis in THP-1 cells with an EC50 of 24 nM. This suggests that the compound could serve as a valuable tool for studying the role of CCR2b in inflammatory processes and may lead to novel therapeutic strategies for diseases characterized by excessive monocyte recruitment .
Comparative Analysis with Other Compounds
Teijin compound 1 shows distinct advantages over other chemokine receptor antagonists due to its selectivity for CCR2b. The following table compares it with similar compounds:
Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |
---|---|---|---|
This compound | CCR2b antagonist | 180 | High selectivity for CCR2b |
Teijin Compound 2 Hydrochloride | CCR2 antagonist | TBD | Structural analog with different substitutions |
Compound A | CCR5 antagonist | TBD | Targets a different chemokine receptor |
Compound B | Dual CCR2/CCR5 antagonist | TBD | Broader spectrum of action |
Eigenschaften
IUPAC Name |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N3O2.ClH/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25;/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29);1H/t18-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUQBBISBKGQDC-GMUIIQOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.